Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC17464357
Molecular Formula: C16H14ClFO3
Molecular Weight: 308.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClFO3 |
|---|---|
| Molecular Weight | 308.73 g/mol |
| IUPAC Name | ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C16H14ClFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 |
| Standard InChI Key | WCHYFSJOSFKISB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate, reflects its three key structural components: a benzoate ester backbone, a chloro substituent, and a 4-fluorobenzyl ether moiety. The planar aromatic system allows for π-π interactions, while the electronegative chlorine and fluorine atoms introduce polar characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 308.73 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Octanol-Water) | Estimated 3.2 ± 0.6 | |
| Solubility | DMF, DMSO, dichloromethane |
The estimated partition coefficient (LogP) suggests moderate lipophilicity, making it suitable for membrane penetration in biological systems. Industrial specifications require ≥97% purity, achieved through recrystallization or chromatography .
Synthesis and Scalable Production
Laboratory-Scale Synthesis
A two-step protocol dominates academic preparations:
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Esterification: 3-Chloro-4-hydroxybenzoic acid reacts with ethanol under acidic catalysis (e.g., ) to form ethyl 3-chloro-4-hydroxybenzoate.
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Etherification: The phenolic hydroxyl group undergoes alkylation with 4-fluorobenzyl bromide in dimethylformamide (DMF), using potassium carbonate as a base.
Reaction conditions typically involve 12–24 hours at 60–80°C, yielding 68–72% after column chromatography. Side products include di-alkylated species and unreacted starting materials.
Industrial Manufacturing
MolCore’s production leverages continuous flow reactors to enhance heat transfer and reduce reaction times . Key advantages over batch processing:
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40% reduction in solvent usage
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15% higher yield (up to 87%)
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Improved consistency (RSD <2% across batches)
Post-synthesis purification employs simulated moving bed (SMB) chromatography, achieving >99.5% purity for pharmaceutical-grade material .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | |
|---|---|---|---|
| Ethyl 3-chloro-4-((4-F-Bn)O)benzoate | 3.2 | 112–114 | 45.8 |
| Ethyl 3-chloro-4-((2-F-Bn)O)benzoate | 3.1 | 98–100 | 52.3 |
| Ethyl 3-chloro-4-(BnO)benzoate | 2.9 | 105–107 | 38.9 |
Abbreviations: F-Bn = fluorobenzyl; Bn = benzyl
The 4-fluorobenzyl derivative exhibits higher crystallinity (evidenced by melting point) versus the 2-fluoro isomer, attributed to better molecular stacking. Solubility differences reflect varying dipole moments: the 4-fluoro isomer’s symmetrical charge distribution reduces polarity compared to the ortho-substituted analog.
Future Directions and Research Opportunities
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Prodrug Development: Esterase-mediated hydrolysis could release 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid, a potential COX-2 inhibitor precursor.
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Materials Science: Incorporation into liquid crystals or metal-organic frameworks (MOFs) exploiting its rigid aromatic core.
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Process Optimization: Catalytic Mitsunobu reactions to bypass bromide intermediates, reducing halide waste .
Ongoing clinical trials of related benzyl ether derivatives (e.g., EGFR inhibitors) underscore the therapeutic potential of this structural motif .
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